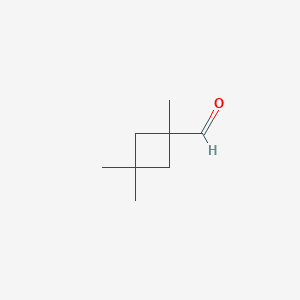

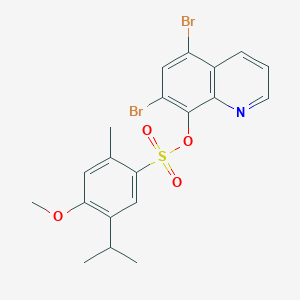

5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate is a chemical compound that has been used in scientific research for various purposes.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

Research into the synthesis and molecular structure of related compounds has led to the development of potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA. A study highlights the practical synthesis of a key intermediate, showcasing a method amenable to large-scale synthesis without the need for chromatographic purification (Hashimoto et al., 2007).

Antimicrobial Applications

The exploration of sulfonate derivatives, including those related to quinolinyl sulfonates, has yielded compounds with significant antimicrobial activities. For example, novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, with certain compounds showing high activity against both Gram-positive and Gram-negative bacteria as well as tested fungi (Fadda et al., 2016).

Antioxidant Activity

Compounds derived from marine sources, such as bromophenols from the red alga Rhodomela confervoides, have been identified for their potent antioxidant activities. These compounds exhibit stronger activities than traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, suggesting the potential inclusion of these antioxidant-rich components in food preservation (Li et al., 2011).

Chemoselective Synthesis and Evaluation

The chemoselective synthesis of quinolin-8-ol sulfonate derivatives has been studied, leading to compounds with potent antibacterial and antifungal activities. This research underscores the ability to selectively target and modify molecular structures for enhanced antimicrobial properties (Krishna, 2018).

Catalytic and Biochemical Applications

Research into the catalytic and biochemical applications of related compounds has led to the discovery of novel structures acting as inhibitors for specific biochemical pathways. For instance, sulfonamino-benzamides have been proposed as novel structures for PI3K inhibitors and anticancer agents, indicating the versatility of these compounds in therapeutic applications (Shao et al., 2014).

Propriétés

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Br2NO4S/c1-11(2)14-9-18(12(3)8-17(14)26-4)28(24,25)27-20-16(22)10-15(21)13-6-5-7-23-19(13)20/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFYRMRAWVLZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C(C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Br2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2801753.png)

![1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2801754.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2801755.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2801758.png)

![3-(4-methylbenzyl)-2-((3-methylbenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2801759.png)

![N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea](/img/structure/B2801761.png)

![Triethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,1,2-ethanetricarboxylate](/img/structure/B2801767.png)